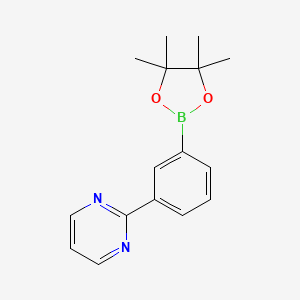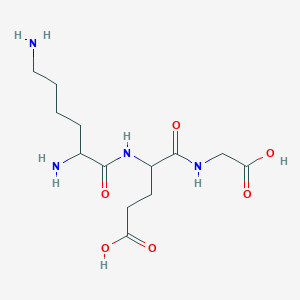
N-(4-nitro-1,3-thiazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-nitro-1,3-thiazol-5-yl)acetamide is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives have gained significant attention due to their broad range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitro-1,3-thiazol-5-yl)acetamide typically involves the reaction of 4-nitro-1,3-thiazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-(4-nitro-1,3-thiazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used.
Hydrolysis: Acidic or basic conditions are employed to facilitate the hydrolysis reaction.
Major Products Formed
Reduction: Formation of N-(4-amino-1,3-thiazol-5-yl)acetamide.
Substitution: Formation of various substituted thiazole derivatives.
Hydrolysis: Formation of 4-nitro-1,3-thiazole-5-carboxylic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-nitro-1,3-thiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate biochemical pathways related to inflammation, cell proliferation, and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-nitro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(5-nitro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- N-(1,3-benzothiazol-2-yl)-2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetamide
Uniqueness
N-(4-nitro-1,3-thiazol-5-yl)acetamide is unique due to its specific nitro and acetamide functional groups, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Properties
Molecular Formula |
C5H5N3O3S |
|---|---|
Molecular Weight |
187.18 g/mol |
IUPAC Name |
N-(4-nitro-1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C5H5N3O3S/c1-3(9)7-5-4(8(10)11)6-2-12-5/h2H,1H3,(H,7,9) |
InChI Key |
DCOQGOSEFHVXKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=CS1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![phenyl-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]methanone](/img/structure/B13875255.png)
![3-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13875262.png)






![1-(5-Bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone](/img/structure/B13875305.png)



![N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]-4-propan-2-yloxypyrimidin-2-amine](/img/structure/B13875331.png)
